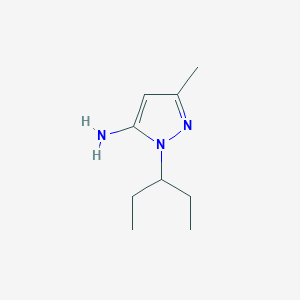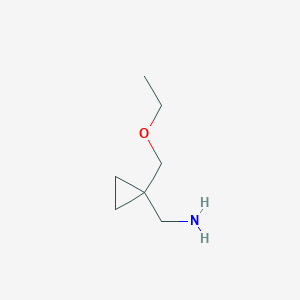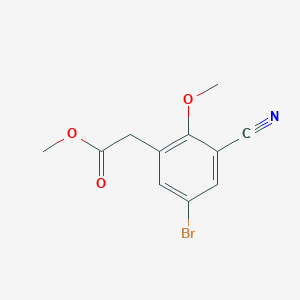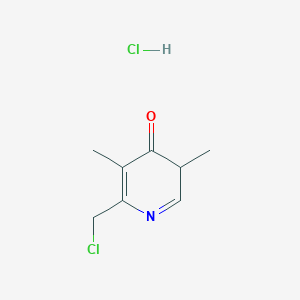
2-(2,6-Dichlorophenyl)-3-oxobutanenitrile
説明
“2-(2,6-Dichlorophenyl)-3-oxobutanenitrile” is a chemical compound. Its molecular formula is C8H5Cl2N . It is related to 2,6-Dichlorophenylacetic acid .
Synthesis Analysis
The synthesis of compounds related to “2-(2,6-Dichlorophenyl)-3-oxobutanenitrile” has been studied. For example, 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA), a potential non-steroidal anti-inflammatory drug, was synthesized and its polymorphism was studied .Molecular Structure Analysis
The molecular structure of “2-(2,6-Dichlorophenyl)-3-oxobutanenitrile” can be analyzed using various techniques such as single-crystal X-ray diffraction .科学的研究の応用
1. Polymorphism and Cocrystal Salt Formation
- Application Summary: This compound is used in the study of polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid . It’s a potential non-steroidal anti-inflammatory drug and an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid .
- Methods of Application: The polymorphism was studied to investigate the effect of double Cl–CH3 exchange . Three forms-two polymorphs (I and II) and one cocrystal salt (S)-were obtained through polymorph screening in a variety of solvents .
- Results: Isomorphism and isostructurality were observed between the form I of each system . The polymorphism of 2-DCABA seems to stem from the conformational flexibility of the molecule, similar to that of HDMPA .
2. Cerebroprotective Effects
- Application Summary: A compound with a similar structure, 2-ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl(amino)phenylethanoic acid (EMHDPA), has been studied for its cerebroprotective effects in the treatment of bacterial purulent meningitis .
- Methods of Application: Meningitis was simulated by intrathecal injection of the suspension containing Streptococcus pneumoniae at the concentration of 5 × 10^9 CFU/mL . The cerebroprotective effect was evaluated by survival rates, the severity of neurological deficit, investigatory behaviors, and results of short-term and long-term memory tests .
- Results: The group administered with EMHDPA showed high survival rates, 80% . Animals treated with the studied compound showed a higher clinical assessment of the rat health status and specific force, and a lesser intensity of neurological deficit compared to the control group .
3. Mass Spectrometry
- Application Summary: The compound “2-(2,6-Dichlorophenyl)acetonitrile” is used in mass spectrometry for the identification and quantification of chemicals in complex mixtures .
- Methods of Application: The compound is ionized and then separated based on its mass-to-charge ratio . The resulting spectrum can be used to identify the compound and determine its quantity .
- Results: The mass spectrum of “2-(2,6-Dichlorophenyl)acetonitrile” provides a unique fingerprint that can be used for its identification .
4. Anti-Inflammatory Drug
- Application Summary: A compound with a similar structure, “N-[2-[[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl]hyaluronamide (diclofenac Etalhyaluronate, SI-613)”, has been studied for its anti-inflammatory effects .
- Methods of Application: The compound is chemically linked with diclofenac, a non-steroidal anti-inflammatory drug . It’s used to reduce inflammation and pain in the body .
- Results: The compound showed promising pharmacological effects in reducing inflammation .
5. Synthesis of Anti-Inflammatory Drugs
- Application Summary: A compound with a similar structure, “2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA)”, is a potential non-steroidal anti-inflammatory drug and an analog of "2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA)" . It was synthesized and its polymorphism was studied to investigate the effect of double Cl–CH3 exchange .
- Methods of Application: Three forms-two polymorphs (I and II) and one cocrystal salt (S)-were obtained through polymorph screening in a variety of solvents . The elusive single crystals of form II of HDMPA were harvested through melt crystallization .
- Results: Isomorphism and isostructurality were observed between the form I of each system . The polymorphism of 2-DCABA seems to stem from the conformational flexibility of the molecule, similar to that of HDMPA .
6. Treatment of Osteoarthritis Pain
- Application Summary: A compound with a similar structure, “N-[2-[[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl]hyaluronamide (diclofenac Etalhyaluronate, SI-613)”, is a novel sodium hyaluronate derivative chemically linked with diclofenac . It has been investigated for its potential as a safer and more effective treatment for osteoarthritis pain .
- Methods of Application: The analgesic and anti-inflammatory effects of intra-articularly administered SI-613 were compared with those of hyaluronic acid (HA), a mixture of diclofenac sodium (DF-Na) and HA, or an oral once-daily administration of DF-Na .
- Results: A single intra-articular injection of SI-613 was shown to exert analgesic and anti-inflammatory effects for 28 days in non-clinical pharmacological studies .
特性
IUPAC Name |
2-(2,6-dichlorophenyl)-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-6(14)7(5-13)10-8(11)3-2-4-9(10)12/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFPWBVJYDZQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)-3-oxobutanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1486361.png)

![2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B1486364.png)




![3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B1486374.png)





![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486382.png)